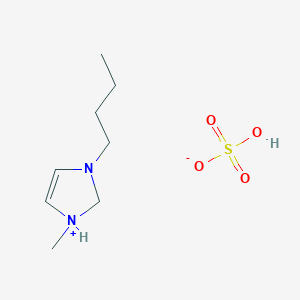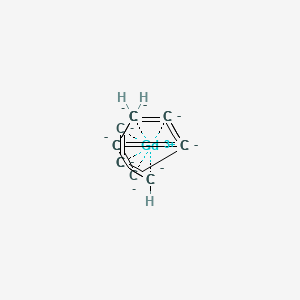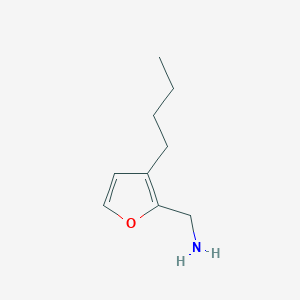
Rhodium, hydrotetrakis(triphenylphosphine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium, hydrotetrakis(triphenylphosphine)-, also known as Hydridotetrakis(triphenylphosphine)rhodium(I), is a coordination complex with the formula HRh[P(C6H5)3]4. It consists of a rhodium(I) center complexed to four triphenylphosphine ligands and one hydride. This compound is a yellow solid that dissolves in aromatic solvents and is known for its use as a homogeneous catalyst in hydrogenation and related reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydridotetrakis(triphenylphosphine)rhodium(I) can be synthesized from Wilkinson’s catalyst (chloridotris(triphenylphosphane)rhodium(I)) in the presence of base, hydrogen, and additional triphenylphosphine. The reaction is as follows :
[ \text{RhCl(PPh}_3\text{)}_3 + \text{H}_2 + \text{KOH} + \text{PPh}_3 \rightarrow \text{RhH(PPh}_3\text{)}_4 + \text{H}_2\text{O} + \text{KCl} ]
Industrial Production Methods
While specific industrial production methods for Hydridotetrakis(triphenylphosphine)rhodium(I) are not widely documented, the synthesis typically involves the same reaction conditions as those used in laboratory settings, scaled up for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Hydridotetrakis(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:
Hydrogenation: It acts as a catalyst for the hydrogenation of alkenes.
Hydrosilylation: It catalyzes the hydrosilylation of alkynes.
Common Reagents and Conditions
Common reagents used in reactions with Hydridotetrakis(triphenylphosphine)rhodium(I) include hydrogen gas (H2) and silanes. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include hydrogenated alkenes and hydrosilylated alkynes, depending on the specific reaction being catalyzed.
Wissenschaftliche Forschungsanwendungen
Hydridotetrakis(triphenylphosphine)rhodium(I) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and hydrosilylation reactions.
Biology: Its catalytic properties are explored in biochemical research for the modification of biomolecules.
Wirkmechanismus
The mechanism by which Hydridotetrakis(triphenylphosphine)rhodium(I) exerts its catalytic effects involves the coordination of the rhodium center to substrates, facilitating the addition of hydrogen or silane groups. The molecular targets and pathways involved include the activation of hydrogen and silane bonds, allowing for the efficient transformation of substrates into desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Wilkinson’s Catalyst (Chloridotris(triphenylphosphane)rhodium(I)): Similar in structure but contains a chloride ligand instead of a hydride.
Rhodium(I) Carbonyl Chloride: Another rhodium complex used in catalysis but with different ligands.
Uniqueness
Hydridotetrakis(triphenylphosphine)rhodium(I) is unique due to its high efficiency and selectivity as a catalyst in hydrogenation and hydrosilylation reactions. Its ability to operate under mild conditions and its stability in various solvents make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C72H64P4Rh+4 |
|---|---|
Molekulargewicht |
1156.1 g/mol |
IUPAC-Name |
rhodium;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.Rh/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |
InChI-Schlüssel |
IGTVAJJAPJKARK-UHFFFAOYSA-R |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)








